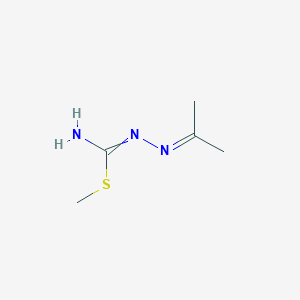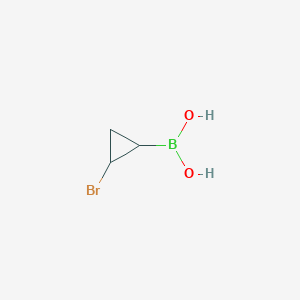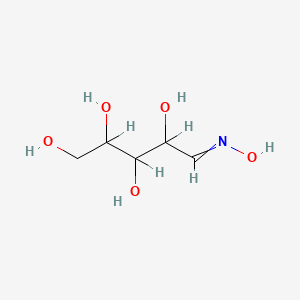![molecular formula C13H19ClN2O2 B14084102 (4R)-4-(aminomethyl)-1-[(3-methoxyphenyl)methyl]pyrrolidin-2-one](/img/structure/B14084102.png)
(4R)-4-(aminomethyl)-1-[(3-methoxyphenyl)methyl]pyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4R)-4-(aminomethyl)-1-[(3-methoxyphenyl)methyl]pyrrolidin-2-one is a chiral compound with a pyrrolidinone core structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-4-(aminomethyl)-1-[(3-methoxyphenyl)methyl]pyrrolidin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methoxybenzylamine and ®-pyrrolidin-2-one.
Reductive Amination: The key step involves the reductive amination of ®-pyrrolidin-2-one with 3-methoxybenzylamine in the presence of a reducing agent like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Purification: The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
For industrial-scale production, the process may involve:
Catalytic Hydrogenation: Using a catalyst such as palladium on carbon (Pd/C) to facilitate the hydrogenation step.
Continuous Flow Chemistry: Implementing continuous flow reactors to enhance the efficiency and scalability of the synthesis.
化学反応の分析
Types of Reactions
(4R)-4-(aminomethyl)-1-[(3-methoxyphenyl)methyl]pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reducing agents such as NaBH4 or LiAlH4.
Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of N-alkylated or N-acylated derivatives.
科学的研究の応用
(4R)-4-(aminomethyl)-1-[(3-methoxyphenyl)methyl]pyrrolidin-2-one has several scientific research applications:
Medicinal Chemistry: It is explored as a potential drug candidate for its pharmacological properties.
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Biological Studies: Investigated for its interactions with biological targets and potential therapeutic effects.
Industrial Applications: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (4R)-4-(aminomethyl)-1-[(3-methoxyphenyl)methyl]pyrrolidin-2-one involves its interaction with specific molecular targets. The compound may act on:
Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Receptors: Binding to receptors and modulating their activity.
Ion Channels: Affecting ion channel function and altering cellular signaling.
類似化合物との比較
Similar Compounds
(4S)-4-(aminomethyl)-1-[(3-methoxyphenyl)methyl]pyrrolidin-2-one: The enantiomer of the compound with different stereochemistry.
N-methyl-4-(aminomethyl)-1-[(3-methoxyphenyl)methyl]pyrrolidin-2-one: A derivative with an additional methyl group.
Uniqueness
(4R)-4-(aminomethyl)-1-[(3-methoxyphenyl)methyl]pyrrolidin-2-one is unique due to its specific chiral configuration, which can result in distinct biological activity and selectivity compared to its enantiomers and derivatives.
特性
分子式 |
C13H19ClN2O2 |
|---|---|
分子量 |
270.75 g/mol |
IUPAC名 |
4-(aminomethyl)-1-[(3-methoxyphenyl)methyl]pyrrolidin-2-one;hydrochloride |
InChI |
InChI=1S/C13H18N2O2.ClH/c1-17-12-4-2-3-10(5-12)8-15-9-11(7-14)6-13(15)16;/h2-5,11H,6-9,14H2,1H3;1H |
InChIキー |
TYEUMVAUNNWJIW-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC(=C1)CN2CC(CC2=O)CN.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


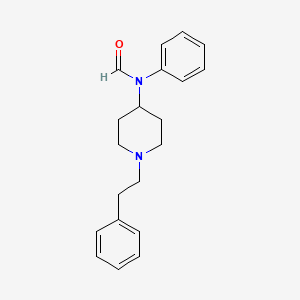

![2,3-Dihydro-N-[2-(1H-imidazol-5-yl)ethyl]-6-benzofuranacetamide](/img/structure/B14084030.png)


![N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(S)-2'-(dimethylamino)[1,1'-binaphthalen]-2-yl]thiourea](/img/structure/B14084060.png)
![1-(4-Fluorophenyl)-2-(2-methoxyethyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14084070.png)

![1-(4-Chlorophenyl)-2-(pyridin-4-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14084082.png)
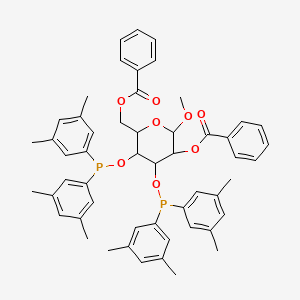
![N-(6-bromobenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B14084091.png)
